2-(4-methoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-25-17-9-7-15(8-10-17)13-19(24)22-18(14-23-20-11-12-21-23)16-5-3-2-4-6-16/h2-12,18H,13-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNNGYQEJRRPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves a multi-step process:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

-

Attachment of the Phenyl Group: : The phenyl group can be introduced through a Grignard reaction or a Suzuki coupling reaction, depending on the availability of the starting materials.

-

Formation of the Acetamide Moiety: : The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for the Huisgen cycloaddition and automated systems for the

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

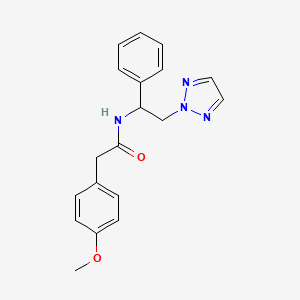

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a methoxyphenyl group, a triazole moiety, and an acetamide functional group, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor effects. For instance, a study demonstrated that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways. The compound's ability to interact with specific proteins involved in cell cycle regulation has been highlighted.

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 3.5 | Cell cycle arrest |

| Target Compound | A549 (Lung) | 4.2 | Protein interaction |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies suggest that the presence of the triazole ring enhances the compound's ability to inhibit bacterial growth. This activity is particularly relevant in the context of drug-resistant strains.

Case Study: Antimicrobial Screening

A recent study tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition zone, suggesting effective antimicrobial activity.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research demonstrates that it can inhibit pro-inflammatory cytokines, potentially benefiting conditions like arthritis.

The biological activities of this compound can be attributed to several mechanisms:

- Protein Interaction : The compound binds to specific proteins involved in cell signaling pathways.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Cytokine Modulation : The compound modulates the release of inflammatory cytokines.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the acetamide’s aryl group or the triazole’s substituents, which influence physicochemical and biological properties.

Table 1: Structural and Activity Comparison of Selected Acetamide Derivatives

Key Observations :

- Aryl Group Impact: The naphthalen-1-yl group in 3a enhances hypoglycemic activity compared to nitrophenyl (3b) or phenoxy (3c) substituents, likely due to improved hydrophobic interactions .

- Triazole Positioning : The target compound’s 1,2,3-triazole-ethyl group may enhance solubility compared to thiophene-linked analogs (e.g., ), though activity data are pending .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The triazole and acetamide groups enable N–H⋯O/N interactions, as seen in ’s benzothiazole analog, which forms stable crystal lattices .

- Solubility : The methoxy group may reduce aqueous solubility compared to hydroxylated analogs (e.g., ’s N-(4-hydroxyphenyl) derivative) but improve lipid bilayer penetration .

Q & A

Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling chloroacetylated intermediates with substituted phenols or amines. For example, potassium carbonate in DMF facilitates nucleophilic substitution reactions, as seen in analogous acetamide syntheses . TLC monitoring ensures reaction completion, followed by precipitation in water for purification. Optimization may involve adjusting stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) or solvent polarity to improve yield .

Q. How can crystallographic data for this compound be obtained and refined to confirm its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a diffractometer (e.g., Bruker D8) followed by refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) resolves bond lengths, angles, and packing interactions . Anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H⋯O interactions) are analyzed using WinGX/ORTEP for visualization .

Q. What spectroscopic techniques are critical for characterizing this compound post-synthesis?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the phenyl-triazole region) .

- IR : Stretching frequencies for amide C=O (~1650–1680 cm) and triazole C–N (~1500 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M+Na] peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from polymorphic forms or disordered solvent molecules?

- Methodological Answer : Discrepancies in unit cell parameters or electron density maps may indicate polymorphism. Use SQUEEZE (in PLATON) to model disordered solvent contributions . Compare experimental powder XRD patterns with simulated data from single-crystal structures to identify polymorphs. Thermal analysis (DSC/TGA) further distinguishes solvates vs. anhydrous forms .

Q. What strategies are effective for evaluating the pharmacological activity of this compound, particularly in cancer cell lines?

- Methodological Answer :

- In vitro assays : MTT assays on HCT-116, MCF-7, or PC-3 cell lines assess cytotoxicity. IC values are calculated using nonlinear regression (e.g., GraphPad Prism) .

- Mechanistic studies : Western blotting or flow cytometry probes apoptosis markers (e.g., caspase-3 activation) or cell cycle arrest (e.g., G/S phase ratios) .

- SAR analysis : Modify the methoxyphenyl or triazole moieties to correlate structural features with activity .

Q. How can computational methods enhance the understanding of this compound’s binding interactions with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., kinase domains). Validate docking poses with MD simulations (GROMACS) to assess stability .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to build predictive models for activity optimization .

Q. What challenges arise in scaling up the synthesis of this compound while maintaining purity, and how can they be mitigated?

- Methodological Answer :

- Byproduct formation : Optimize reaction time/temperature to minimize side products (e.g., over-alkylation). Use preparative HPLC or column chromatography for purification .

- Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile/water mixtures) to improve scalability and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.